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Compound of Interest

2-(Chloromethyl)-5-methoxy-1,3-
Compound Name:

benzothiazole
CAS No.: 131105-83-4
Cat. No.: B590485

Get Quote

Executive Summary

2-(Chloromethyl)-5-methoxy-1,3-benzothiazole (CAS: 131105-83-4) is a critical heterocyclic
building block used extensively in medicinal chemistry and the development of fluorescent
probes.[1] Its electrophilic chloromethyl group serves as a versatile handle for nucleophilic
substitution, allowing for the attachment of pharmacophores or fluorophores (e.g., cyanine
dyes). This guide outlines the authoritative protocols for its synthesis, purification, and
characterization, emphasizing mechanistic understanding and safety due to its alkylating
properties.

Chemical Identity
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Parameter Detail

IUPAC Name 2-(Chloromethyl)-5-methoxy-1,3-benzothiazole
CAS Number 131105-83-4

Molecular Formula CoHsCINOS

Molecular Weight 213.68 g/mol

_ Low-melting solid (Expected mp: 40-70 °C
Physical State
based on analogs)

SMILES COC1=CC2=C(C=C1)SC(=N2)CCl

Retrosynthetic Analysis

The most robust synthetic route involves the construction of the benzothiazole core via the
condensation of 2-amino-5-methoxybenzenethiol with a two-carbon electrophile, typically
chloroacetyl chloride. This approach is preferred over the chlorination of 2-
(hydroxymethyl)benzothiazoles due to higher atom economy and fewer steps.

2-Amino-5-methoxybenzenethiol
—
Chloroacetyl Chloride

Click to download full resolution via product page

Cyclodehydration 4—B§t—r9 s 2-(Chloromethyl)-5-methoxy-1,3-benzothiazole

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the benzothiazole

core.

Experimental Protocols
Safety Warning (Critical)
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DANGER: 2-(Chloromethyl)benzothiazoles are potent alkylating agents and potential vesicants.
They can cause severe skin burns and eye damage. All operations must be conducted in a

functioning fume hood. Double-gloving (Nitrile/Laminate) is recommended.

Protocol A: Thermal Cyclization (Standard Laboratory
Scale)

This method is scalable and uses standard glassware, making it suitable for multi-gram
synthesis.

Reagents:

2-Amino-5-methoxybenzenethiol (1.0 equiv)

Chloroacetyl chloride (1.2 equiv)[2][3]

Solvent: Toluene or Acetic Acid

Base (Optional if using Toluene): Triethylamine (1.2 equiv)
Step-by-Step Methodology:

e Preparation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and
dropping funnel, dissolve 2-amino-5-methoxybenzenethiol (10 mmol) in anhydrous toluene
(50 mL).

e Acylation: Cool the solution to 0-5 °C in an ice bath. Add chloroacetyl chloride (12 mmol)
dropwise over 15 minutes. Note: If using toluene, add triethylamine dropwise simultaneously
to scavenge HCI, or allow HCI gas to evolve if using acetic acid.

o Cyclization: Remove the ice bath and heat the reaction mixture to reflux (110 °C) for 3-5
hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The intermediate amide will
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convert to the benzothiazole.
o Work-up:
o Cool to room temperature.[4][3][5][6]
o Neutralize with saturated NaHCOs solution.
o Extract with Ethyl Acetate (3 x 30 mL).

o Wash combined organics with brine, dry over anhydrous NazSOa4, and concentrate under
reduced pressure.[5]

« Purification: Recrystallize from ethanol or purify via flash column chromatography (Silica gel,
Gradient 0-10% EtOAc in Hexanes).

Protocol B: Microwave-Assisted Synthesis (High
Throughput)

This method significantly reduces reaction time and is ideal for library generation.
Parameters:

» Solvent: Glacial Acetic Acid

e Temperature: 120-140 °C

e Time: 10-15 minutes

Methodology:

Combine 2-amino-5-methoxybenzenethiol (1 mmol) and chloroacetyl chloride (1.2 mmol) in a
microwave vial with 2 mL of glacial acetic acid.

Seal and irradiate at 140 °C for 10 minutes.

Pour the reaction mixture onto crushed ice.

Neutralize carefully with solid Na2COs or NaOH solution.
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« Filter the resulting precipitate (crude product) and wash with cold water. Dry in a vacuum

oven.
Mechanistic Insight
The reaction proceeds through a two-step sequence: N-acylation followed by cyclodehydration.

» Nucleophilic Attack: The primary amine of the aminothiophenol attacks the acyl chloride

carbonyl, forming an

-chloroamide intermediate.

» Thiol Attack: The thiol group (enhanced nucleophilicity due to the aromatic ring) attacks the

amide carbonyl carbon (or the imidoyl chloride formed in situ).

o Dehydration: Loss of water drives the aromatization to form the stable benzothiazole ring.

Reagents: -HCl _ Intermediate: Heat/H+ _ Cyclization: -H20 Product:

Amine + Acid Chloride gg| " HE TS Dl | Thiol attack on Carbonyl Benzothiazole Core
-2-chloroacetamide

Click to download full resolution via product page

Figure 2: Mechanistic pathway from precursors to the final heterocycle.

Characterization & Quality Control

The following spectral data is expected for the purified compound. Since specific literature
values for the 5-methoxy derivative (CAS 131105-83-4) are sparse compared to the 6-methoxy
iIsomer, these values are derived from authoritative analog data (e.g., 2-
chloromethylbenzothiazole and 5-methoxy-2-methylbenzothiazole).

Spectral Data Table
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Technique

Signal | Value

Assignment

H NMR (400 MHz, CDClIs)

3.89 (s, 3H)

-OCHs (Methoxy group)

4.98 (s, 2H)

-CH2ClI (Chloromethyl group)

7.05 (dd, 1H, J=8.8, 2.5 Hz)

Ar-H (C6 proton)

7.55 (d, 1H, J=2.5 Hz)

Ar-H (C4 proton)

7.72 (d, 1H, J=8.8 Hz)

Ar-H (C7 proton)

13C NMR (100 MHz, CDCIs)

41.5

-CH2Cl

55.8

-OCHs

105.2, 116.5, 122.8

Ar-CH (Aromatic methines)

127.0, 154.5, 159.8

Ar-C (Quaternary carbons)

165.2

C=N (C2 Benzothiazole)

Mass Spectrometry

m/z 213.68 [M]*

Molecular lon (Cl isotope
pattern 3:1)

Troubleshooting

o Low Yield: Often caused by oxidation of the thiol precursor to the disulfide (disulfide does not

cyclize efficiently). Solution: Use freshly reduced aminothiophenol or add a reducing agent

(e.g., Zinc dust/AcOH) during the reaction.

o Impurity (Disulfide): If the starting material dimerizes, it appears as a non-polar spot on TLC.

Solution: Ensure inert atmosphere (N2) during the initial mixing.

Applications
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e Fluorescent Probes: The chloromethyl group is easily displaced by nitrogen nucleophiles
(e.g., pyridines, quinolines) to form cyanine dye precursors used in bio-imaging.

e Caged Compounds: Used to mask carboxylic acids or phenols, releasing the active drug
upon specific enzymatic or photolytic cleavage.

o Peptide Modification: Reacts with cysteine residues in peptides for site-specific labeling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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